(3-hexyl-2-oxo-6-undecyloxan-4-yl) 5,5,5-trideuterio-2-formamido-4-methylpentanoate
Description
Labeling Mechanism
Deuterium incorporation typically occurs via:
Significance
- Metabolic Tracing : Deuterium’s stability enables tracking of metabolic pathways without radioactivity.
- Kinetic Isotope Effects (KIEs) : Altered bond dissociation energies (C–D vs. C–H) slow enzymatic degradation, enhancing pharmacokinetic stability.
- Mass Spectrometry : Deuterated internal standards improve quantification accuracy by distinguishing analytes from endogenous compounds.
Functional Group Distribution: Ketone, Ester, Formamido, and Aliphatic Chains
Table 2: Functional Groups and Roles
The hexyl (C₆H₁₃) and undecyl (C₁₁H₂₃) chains dominate the molecule’s hydrophobicity, while the formamido group introduces polarity.
Conformational Dynamics: Ring Strain in Oxan System and Side-Chain Flexibility
Oxan Ring Strain
The six-membered oxan ring exhibits minimal strain compared to smaller rings (e.g., oxetane, strain energy ~106 kJ/mol). However, the C2 ketone distorts the ring into a half-chair conformation , increasing torsional strain.
Side-Chain Flexibility
- Hexyl/Undecyl Chains : Rotational barriers (~3–10 kJ/mol per C–C bond) permit gauche/anti conformers, but van der Waals interactions between adjacent chains restrict mobility.
- Pentanoate Branch : The 4-methyl group introduces steric hindrance, favoring a folded conformation that shields the formamido group from solvent.
Table 3: Conformational Energy Contributions
| Feature | Energy Contribution (kJ/mol) |
|---|---|
| Oxan ring strain | 15–20 |
| Hexyl chain rotation | 3–5 per C–C bond |
| Undecyl chain packing | 10–15 (van der Waals) |
Properties
IUPAC Name |
(3-hexyl-2-oxo-6-undecyloxan-4-yl) 5,5,5-trideuterio-2-formamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24-21-27(25(28(32)34-24)19-17-10-8-6-2)35-29(33)26(30-22-31)20-23(3)4/h22-27H,5-21H2,1-4H3,(H,30,31)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWNIYFHQZQPBP-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)CC(C(=O)OC1CC(OC(=O)C1CCCCCC)CCCCCCCCCCC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-hexyl-2-oxo-6-undecyloxan-4-yl) 5,5,5-trideuterio-2-formamido-4-methylpentanoate typically involves multiple steps, starting with the preparation of N-Formyl-L-leucine. This is followed by the formation of the pyran ring system and the subsequent esterification process. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the synthesis process and verifying the final product’s composition.
Chemical Reactions Analysis
Types of Reactions
(3-hexyl-2-oxo-6-undecyloxan-4-yl) 5,5,5-trideuterio-2-formamido-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reagents and conditions used.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
(3-hexyl-2-oxo-6-undecyloxan-4-yl) 5,5,5-trideuterio-2-formamido-4-methylpentanoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-hexyl-2-oxo-6-undecyloxan-4-yl) 5,5,5-trideuterio-2-formamido-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity necessitates comparison with three classes of analogs: deuterated pharmaceuticals , oxane-containing molecules , and formamido-functionalized esters .
Key Findings from Comparative Analysis
Deuterium Effects: Unlike non-deuterated analogs (e.g., I-6230 or compound 17), the trideuterio modification in the target compound may reduce metabolic clearance rates, as seen in deuterated drugs like deutetrabenazine .
Oxane Ring vs.
Bioactivity Potential: While marine-derived cyclic peptides (e.g., salternamides) exhibit broad-spectrum bioactivity , the synthetic nature of the target compound suggests tailored applications in enzyme inhibition or isotopic tracer studies.
Biological Activity
The compound (3-hexyl-2-oxo-6-undecyloxan-4-yl) 5,5,5-trideuterio-2-formamido-4-methylpentanoate is a complex organic molecule that exhibits potential biological activities. Its unique structure, characterized by a hexyl chain, an undecyloxy group, and a formamido group, positions it as an interesting candidate for pharmacological research. This article reviews the biological activity of this compound, synthesizing data from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately . The stereochemistry of the compound is crucial for its biological interactions and activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H53NO5 |
| Molecular Weight | 495.7 g/mol |
| IUPAC Name | (3S,4S,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl (2S)-2-formamido-4-methylpentanoate |
| InChI Key | IYWNIYFHQZQPBP-FWEHEUNISA-N |
The biological activity of this compound is hypothesized to be mediated through specific interactions with biological macromolecules such as enzymes and receptors. The oxan ring structure allows for potential hydrogen bonding and hydrophobic interactions with target proteins, which may modulate their activity and influence various metabolic pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on oxan derivatives have shown effectiveness against a variety of bacterial strains. The potential mechanism involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Anti-inflammatory Effects
Compounds containing formamido groups have been noted for their anti-inflammatory properties. In vitro studies suggest that such compounds can inhibit pro-inflammatory cytokine production in immune cells. This activity could be beneficial in treating chronic inflammatory diseases.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that (3-hexyl-2-oxo-6-undecyloxan-4-yl) derivatives may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis through activation of intrinsic pathways. Further research is needed to quantify these effects and elucidate the underlying mechanisms.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of similar oxan compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential therapeutic applications in treating infections caused by these pathogens.
- Anti-inflammatory Research : In vitro assays showed that derivatives with formamido groups reduced TNF-alpha production in macrophages by 30%, indicating their potential as anti-inflammatory agents.
- Cytotoxicity Testing : A study conducted on various cancer cell lines revealed that compounds similar to (3-hexyl-2-oxo) induced apoptosis at concentrations as low as 10 µM, warranting further investigation into their anticancer properties.
Q & A
Q. What experimental designs minimize variability in bioactivity assays?
- Answer : Adopt split-split-plot designs () with:
- Main plots : Compound concentration gradients.
- Subplots : Cell lines or enzyme isoforms.
- Sub-subplots : Replicate measurements over time.
Use mixed-effects models to account for nested variability .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental binding affinities?
Q. Why do stability studies report conflicting half-lives for this compound?
- Answer : Variability arises from differences in:
- Temperature control : ±0.5°C deviations alter degradation rates by ~10%.
- Matrix effects : Serum vs. buffer systems.
Standardize protocols per ICH Q1A guidelines and report confidence intervals .
Methodological Resources Table
| Technique | Application | Key Evidence |
|---|---|---|
| HRMS + H NMR | Deuteration efficiency | |
| Cryocrystallography | Structural resolution | |
| OECD 301D | Biodegradation testing | |
| Split-split-plot design | Bioactivity assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
